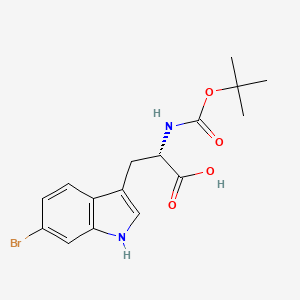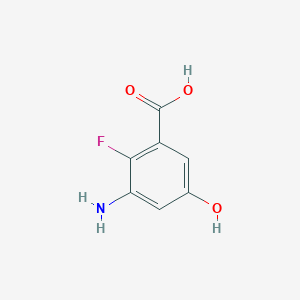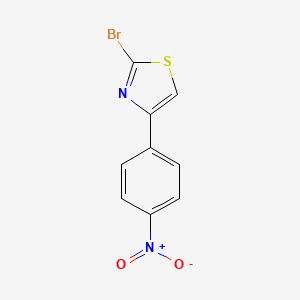
2-Bromo-4-(4-nitrofenil)tiazol
Descripción general
Descripción
“2-Bromo-4-(4-nitrophenyl)thiazole” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of 2,4-disubstituted thiazole derivatives, which includes “2-Bromo-4-(4-nitrophenyl)thiazole”, has been reported in several studies . The synthesis process typically involves the reaction of 2-bromothiazol-4-amine with other reagents . The exact synthesis process can vary depending on the specific substituents used .Molecular Structure Analysis
The molecular structure of “2-Bromo-4-(4-nitrophenyl)thiazole” is characterized by a thiazole ring, which contains sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is substituted at the 2nd and 4th positions . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms .Aplicaciones Científicas De Investigación
Actividad Antitumoral
Los derivados de tiazol se han estudiado por sus posibles propiedades antitumorales. Por ejemplo, ciertos compuestos de tiazol han demostrado citotoxicidad contra líneas celulares tumorales humanas, lo que podría hacerlos valiosos en el desarrollo de tratamientos contra el cáncer .
Interacción con el ADN
Algunos tiazoles pueden unirse al ADN e interactuar con la topoisomerasa II, lo que lleva a roturas de doble cadena del ADN y muerte celular. Este mecanismo es crucial en el estudio de nuevos agentes quimioterapéuticos .
Actividad Antimicrobiana
Se han realizado esfuerzos para sintetizar derivados de tiazol para combatir la resistencia antimicrobiana. Estos compuestos podrían desempeñar un papel en el desarrollo de nuevos agentes antimicrobianos con mecanismos de acción únicos contra patógenos resistentes .
Modelado Molecular
Los derivados de tiazol también se utilizan en el modelado molecular para estudiar sus interacciones con objetivos biológicos. Esto ayuda a comprender sus actividades farmacológicas y a optimizar sus estructuras para una mejor eficacia .
Metodologías Sintéticas
La síntesis de compuestos de tiazol, incluidos varios derivados, es un área activa de investigación. El desarrollo de nuevas metodologías sintéticas puede conducir a una producción más eficiente y a nuevos compuestos con posibles aplicaciones en medicina .
Resistencia a los Fármacos
La investigación sobre los tiazoles también incluye el estudio de su papel en la superación de la resistencia a los fármacos en células cancerosas y patógenos, lo que es un desafío importante en los tratamientos médicos actuales .
Mecanismo De Acción
Target of Action
The primary targets of 2-Bromo-4-(4-nitrophenyl)thiazole are various bacterial and fungal species . Thiazoles, the class of compounds to which 2-Bromo-4-(4-nitrophenyl)thiazole belongs, have been found to exhibit diverse biological activities, including antimicrobial and antifungal effects .
Mode of Action
2-Bromo-4-(4-nitrophenyl)thiazole interacts with its targets by blocking the biosynthesis of certain bacterial lipids . This interaction results in the inhibition of bacterial growth, thereby exerting its antimicrobial effect .
Biochemical Pathways
Upon entering physiological systems, 2-Bromo-4-(4-nitrophenyl)thiazole may activate or inhibit various biochemical pathways and enzymes .
Pharmacokinetics
Thiazoles, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the bioavailability of 2-Bromo-4-(4-nitrophenyl)thiazole.
Result of Action
The molecular and cellular effects of 2-Bromo-4-(4-nitrophenyl)thiazole’s action include the inhibition of bacterial growth, resulting from the disruption of lipid biosynthesis . This leads to the compound’s antimicrobial activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-(4-nitrophenyl)thiazole. For instance, the solubility of the compound in various media can affect its distribution and absorption in the body . .
Análisis Bioquímico
Biochemical Properties
2-Bromo-4-(4-nitrophenyl)thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including 2-Bromo-4-(4-nitrophenyl)thiazole, have been shown to inhibit the biosynthesis of bacterial lipids, thereby exhibiting antimicrobial properties . Additionally, this compound can interact with proteins involved in cell signaling pathways, potentially altering their function and leading to various biological effects .
Cellular Effects
The effects of 2-Bromo-4-(4-nitrophenyl)thiazole on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation . Furthermore, 2-Bromo-4-(4-nitrophenyl)thiazole can affect the expression of genes involved in cell cycle regulation, leading to altered cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-Bromo-4-(4-nitrophenyl)thiazole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, thiazole derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 2-Bromo-4-(4-nitrophenyl)thiazole can change over time in laboratory settings. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under specific conditions, maintaining their biological activity over extended periods . Degradation products of 2-Bromo-4-(4-nitrophenyl)thiazole may also exhibit biological activity, potentially leading to different effects over time .
Dosage Effects in Animal Models
The effects of 2-Bromo-4-(4-nitrophenyl)thiazole vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and organ damage . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
2-Bromo-4-(4-nitrophenyl)thiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For example, thiazole derivatives can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic processes can influence the compound’s biological activity and overall efficacy .
Transport and Distribution
The transport and distribution of 2-Bromo-4-(4-nitrophenyl)thiazole within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of 2-Bromo-4-(4-nitrophenyl)thiazole in specific tissues can influence its therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of 2-Bromo-4-(4-nitrophenyl)thiazole is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, thiazole derivatives have been shown to localize in the nucleus, where they can interact with DNA and transcription factors, influencing gene expression .
Propiedades
IUPAC Name |
2-bromo-4-(4-nitrophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2S/c10-9-11-8(5-15-9)6-1-3-7(4-2-6)12(13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPIOCWAPFGAHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
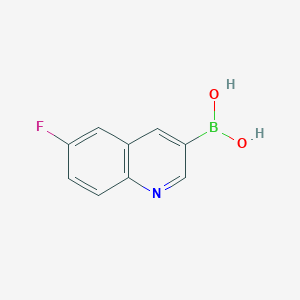
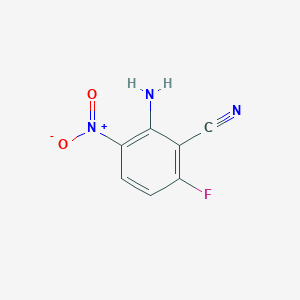

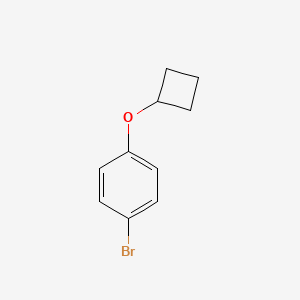
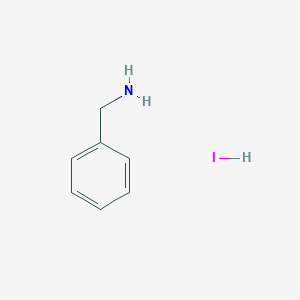
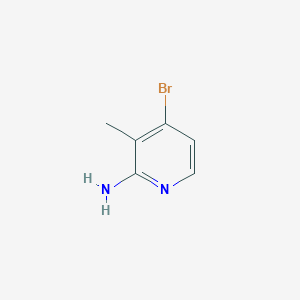
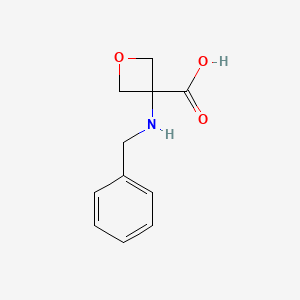
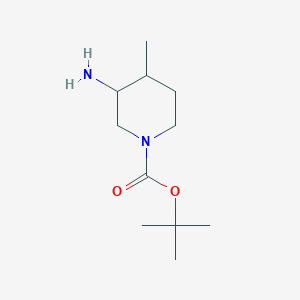
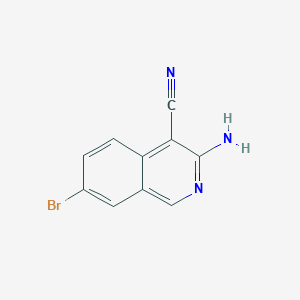
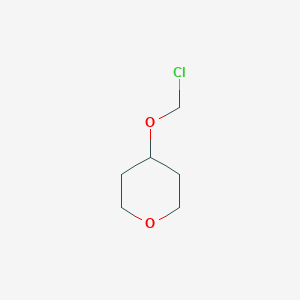

![Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate](/img/structure/B1376432.png)
